molecular formula C6H8FNO3 B1471707 2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid CAS No. 1505845-79-3

2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid

Cat. No. B1471707
CAS RN: 1505845-79-3
M. Wt: 161.13 g/mol
InChI Key: MGCIRUYGEOKMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid” is a chemical compound with the molecular formula C6H9NO3 . It is also known by other names such as Piracetam EP Impurity D, Piracetam Impurity 1, and Piracetam Impurity D .

Scientific Research Applications

Metabolism and Excretion Studies

Studies have explored the metabolism and excretion pathways of structurally related compounds, such as [(3R)-4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopentaindol-3-yl]acetic acid (MK-0524). Research on MK-0524, a human prostaglandin D2 receptor 1 antagonist, revealed insights into the metabolic transformation and excretion routes of these compounds, providing valuable information that may be extrapolated to the metabolism of 2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid. This compound was primarily eliminated via metabolism to the acyl glucuronic acid conjugate, highlighting the metabolic pathways involved in the excretion of similar compounds (Karanam et al., 2007).

Radioisotope Labeling and Imaging Studies

Research involving radioisotope labeling, such as the use of 18F-fluoro-A-85380, a radioligand for imaging central nicotinic acetylcholine receptors (nAChRs), provides insights into the potential of this compound in diagnostic imaging and drug development. These studies demonstrate the compound's biodistribution, radiation dosimetry, and its application in understanding the interaction with biological receptors, crucial for drug development and diagnostic imaging (Bottlaender et al., 2003).

Mechanism of Action

properties

IUPAC Name

2-fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO3/c7-5(6(10)11)8-3-1-2-4(8)9/h5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCIRUYGEOKMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid
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2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid
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2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid
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2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid
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2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid
Reactant of Route 6
2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid

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